molecular formula C25H22ClN3 B13714209 2-(4-Chlorophenyl)-4,6-bis(3,5-dimethylphenyl)-1,3,5-triazine

2-(4-Chlorophenyl)-4,6-bis(3,5-dimethylphenyl)-1,3,5-triazine

Cat. No.: B13714209
M. Wt: 399.9 g/mol
InChI Key: UDXPVCQMZCWZSX-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4,6-bis(3,5-dimethylphenyl)-1,3,5-triazine is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a chlorophenyl group and two dimethylphenyl groups attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4,6-bis(3,5-dimethylphenyl)-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzonitrile with 3,5-dimethylbenzylamine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as toluene or xylene, and the mixture is heated to reflux for several hours. The resulting product is then purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. Large-scale synthesis often utilizes continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4,6-bis(3,5-dimethylphenyl)-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazines with various functional groups.

Scientific Research Applications

2-(4-Chlorophenyl)-4,6-bis(3,5-dimethylphenyl)-1,3,5-triazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4,6-bis(3,5-dimethylphenyl)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine: Similar structure but lacks the dimethyl groups.

    2-(4-Methylphenyl)-4,6-bis(3,5-dimethylphenyl)-1,3,5-triazine: Similar structure but has a methyl group instead of a chlorine atom.

Uniqueness

2-(4-Chlorophenyl)-4,6-bis(3,5-dimethylphenyl)-1,3,5-triazine is unique due to the presence of both chlorophenyl and dimethylphenyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C25H22ClN3

Molecular Weight

399.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-4,6-bis(3,5-dimethylphenyl)-1,3,5-triazine

InChI

InChI=1S/C25H22ClN3/c1-15-9-16(2)12-20(11-15)24-27-23(19-5-7-22(26)8-6-19)28-25(29-24)21-13-17(3)10-18(4)14-21/h5-14H,1-4H3

InChI Key

UDXPVCQMZCWZSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)Cl)C4=CC(=CC(=C4)C)C)C

Origin of Product

United States

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